methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzothiophene core substituted with a pyrazole ring and a carboxylate group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the cyclization of 2-aminobenzothiophene with appropriate reagents to introduce the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable building block for a wide range of applications.
Mechanism of Action
The mechanism by which methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core but may have different substituents.
Pyrazole derivatives: Compounds with pyrazole rings substituted with various functional groups.
Carboxylate derivatives: Other molecules containing carboxylate groups with different aromatic or heterocyclic structures.
Uniqueness: Methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate stands out due to its specific combination of functional groups and its potential applications in multiple fields. Its unique structure allows for diverse chemical transformations and biological activities, making it a valuable compound for research and industry.
Biological Activity
Methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate, identified by its CAS number 1013769-33-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₅N₃O₃S, with a molecular weight of approximately 329.37 g/mol. The compound features a benzothiophene core substituted with a pyrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated remarkable antiproliferative effects in various cancer cell lines. One study reported that pyrazole-based compounds exhibited IC50 values in the low micromolar range against HeLa (human cervix carcinoma) and CEM (human T-lymphocyte) cells, indicating strong cytotoxicity .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways. Pyrazole derivatives are known to interact with various molecular targets, including kinases and transcription factors. For example, similar compounds have been shown to inhibit the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating cellular responses to environmental toxins and regulating gene expression related to cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound can provide insights into optimizing its biological activity. Modifications to the pyrazole ring or the benzothiophene scaffold can significantly influence potency and selectivity against cancer cell lines. For instance, studies have shown that introducing electron-withdrawing groups enhances anticancer activity by increasing the compound's ability to form hydrogen bonds with target proteins .
In Vitro Studies
In vitro evaluations have been conducted to assess the efficacy of this compound against various cancer cell lines. One study demonstrated that this compound exhibited an IC50 value of approximately 10 µM against murine leukemia cells (L1210), suggesting moderate potency compared to other known anticancer agents .
Animal Models
Preclinical studies using animal models have also been performed to evaluate the therapeutic potential of pyrazole derivatives. For example, compounds similar to this compound were tested for their ability to inhibit tumor growth in xenograft models. Results indicated significant tumor reduction, supporting further investigation into their clinical applications .
Properties
IUPAC Name |
methyl 3-[(1-methylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-18-8-7-10(17-18)14(19)16-12-9-5-3-4-6-11(9)22-13(12)15(20)21-2/h3-8H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHHOLVRNIUMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.